Dimethyl (2-methoxyphenyl)boronate
Description
Properties
CAS No. |
253280-01-2 |
|---|---|
Molecular Formula |
C9H13BO3 |
Molecular Weight |
180.01 g/mol |
IUPAC Name |
dimethoxy-(2-methoxyphenyl)borane |
InChI |
InChI=1S/C9H13BO3/c1-11-9-7-5-4-6-8(9)10(12-2)13-3/h4-7H,1-3H3 |
InChI Key |
SEQIFORDAFGMLW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic System
The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, followed by transmetallation with the boron reagent and reductive elimination to yield the boronate ester. Key catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂], which exhibit high activity in polar aprotic solvents such as dimethoxyethane (DME) or tetrahydrofuran (THF).
Optimization and Yield Data
A representative procedure from patent literature (CN105669732B) involves:
-
Reactants : 2-fluoro-4-methoxyiodobenzene (1.0 eq.), isopropylboronic acid (1.1 eq.), and 1M aqueous sodium carbonate.
-
Catalyst : 1.5 mol% PdCl₂(PPh₃)₂.
-
Conditions : 90–100°C in DME under nitrogen for 12–24 hours.
| Parameter | Value |
|---|---|
| Yield | 43–48% |
| Reaction Time | 12–24 hours |
| Temperature | 90–100°C |
| Solvent | DME |
This method achieves moderate yields but requires careful control of moisture and oxygen to prevent catalyst deactivation.
Transligation of Trialkoxyborate Salts
Recent advances in boronate synthesis leverage the transligation of lithium triisopropyl borate salts with N-methyliminodiacetic acid (MIDA) or methyl borate under elevated temperatures. This approach avoids intermediate boronic acids, enhancing stability and purity.
Procedure and Stability Considerations
A study by PMC5127601 demonstrates that lithium triisopropyl 2-pyridyl borate undergoes transligation with MIDA in dimethyl sulfoxide (DMSO) at 115–130°C to form stable MIDA boronates. Adapting this for this compound involves:
-
Reactants : 2-methoxyphenyllithium (generated in situ) and trimethyl borate.
-
Conditions : Anhydrous DMSO at 120°C for 2–4 hours.
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Reaction Time | 2–4 hours |
| Temperature | 120°C |
| Solvent | DMSO |
The high thermal stability of DMSO prevents protodeborylation, a common side reaction in protic solvents.
Lithiation-Borylation Sequential Methodology
Direct deprotonation of 2-methoxyphenol derivatives followed by borylation offers a streamlined route. This method, exemplified in CN105669732B, employs strong bases like n-butyllithium (n-BuLi) to generate aryl lithium intermediates, which react with trimethyl borate.
Stepwise Synthesis
-
Deprotonation : 2-Methoxyiodobenzene is treated with n-BuLi at –78°C in THF.
-
Borylation : Addition of trimethyl borate at low temperature, followed by gradual warming to room temperature.
| Parameter | Value |
|---|---|
| Yield | 50–55% |
| Reaction Time | 6–8 hours |
| Temperature | –78°C to 25°C |
| Solvent | THF |
Challenges include controlling the exotherm during borate addition and minimizing lithium alkoxide byproducts.
Comparative Analysis of Methodologies
| Method | Yield (%) | Scalability | Purity | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 43–48 | Moderate | High | Moderate |
| Transligation | 65–72 | High | Very High | High |
| Lithiation-Borylation | 50–55 | Low | Moderate | Low |
The transligation method emerges as superior for large-scale production due to its high yield and stability, whereas Suzuki-Miyaura is preferred for its tolerance of diverse substituents .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-methoxyphenyl)boronate undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronate group can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or triethylamine for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Aromatics: Formed through substitution reactions.
Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
Dimethyl (2-methoxyphenyl)boronate is primarily utilized as a boron reagent in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
- Mechanism : The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide with a boronic acid or ester in the presence of a palladium catalyst. This compound serves as the boron source, providing a stable and reactive intermediate that facilitates the coupling process .
- Advantages : The use of this compound allows for mild reaction conditions and high functional group tolerance, making it suitable for complex organic syntheses. Its stability and ease of preparation contribute to its widespread use in research and industrial applications .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.
- Anticancer Activity : Boronic acids and their derivatives have shown promising anticancer properties. Studies have indicated that modifications to bioactive molecules by incorporating boronic acid groups can enhance their selectivity and pharmacokinetic profiles . For instance, compounds derived from this compound have been investigated for their ability to inhibit proteasome activity, similar to established drugs like bortezomib .
- Neuropsychiatric Disorders : Research has also focused on using this compound derivatives as radioligands for positron emission tomography (PET) imaging. These compounds can be designed to target specific receptors associated with neuropsychiatric disorders, providing valuable insights into brain function and disease mechanisms .
Imaging Techniques
The incorporation of this compound into radiolabeled compounds enhances imaging capabilities in preclinical studies.
- Synthesis of Radioligands : The compound has been utilized in synthesizing radioligands that can be labeled with carbon-11 for PET imaging. This application is particularly relevant for studying metabotropic glutamate receptors, which are implicated in various neuropsychiatric conditions .
- Case Study : A notable study demonstrated the synthesis of a potent negative allosteric modulator using this compound as a precursor. This compound showed significant brain heterogeneity during PET imaging, highlighting its potential for further development as a diagnostic tool .
Summary Table of Applications
| Application Area | Description | Significance |
|---|---|---|
| Suzuki-Miyaura Coupling | Used as a boron reagent for carbon-carbon bond formation | Essential for synthesizing biaryl compounds in pharmaceuticals and agrochemicals |
| Medicinal Chemistry | Potential anticancer agents; modifications enhance selectivity | Development of new therapeutics targeting cancer and other diseases |
| Imaging Techniques | Synthesis of radioligands for PET imaging | Valuable for studying neuropsychiatric disorders and brain function |
Mechanism of Action
The mechanism of action of dimethyl (2-methoxyphenyl)boronate in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronate group transfers to the palladium center, followed by reductive elimination to form the carbon-carbon bond . This process is highly efficient and allows for the formation of a wide variety of biaryl compounds.
Comparison with Similar Compounds
Comparison with Similar Boronate Esters
Structural and Electronic Differences
Stability and Reactivity
- DABO Complexes: this compound forms equilibrium mixtures with free boronic acids in DABO complexes but faces challenges in characterization (e.g., inconsistent elemental analysis) due to residual diethanolamine .
- Pinacol Esters : Exhibit superior hydrolytic stability compared to dimethyl esters, making them preferred for long-term storage. For example, pinacol boronate esters remain intact under aqueous conditions that hydrolyze dimethyl esters .
- Organotrifluoroborates: More stable than dimethyl esters under acidic/basic conditions, enabling functional group manipulations without boron loss .
Binding and Sensing Capabilities
- Diol Recognition : The ortho-methoxy group in this compound sterically hinders cis-diol binding compared to unsubstituted phenyl boronates, reducing affinity for saccharides .
- Hydrogen Peroxide Probes : Boronate esters like Peroxyfluor-1 (PF1) release fluorescent products upon H₂O₂ reaction, whereas dimethyl esters are less sensitive due to slower hydrolysis kinetics .
Key Research Findings
Synthetic Versatility : Palladium-catalyzed methylation of this compound achieves >80% yield under mild conditions, outperforming traditional transesterification .
Stability Trade-offs : While DABO complexes enable reversible boronate formation, their instability complicates purification, unlike pinacol esters .
Electrolyte Enhancement : Fluorinated boronates increase ionic conductivity by 300% in LiF/DME systems, critical for high-performance batteries .
Hydrogenation Selectivity : Rhodium-catalyzed hydrogenation preserves boron groups in this compound, enabling access to stereochemically complex products .
Biological Activity
Dimethyl (2-methoxyphenyl)boronate is an organoboron compound that has garnered attention for its diverse biological activities and applications in organic synthesis, particularly in cross-coupling reactions. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a boronate functional group attached to a dimethyl ester and a 2-methoxyphenyl moiety. The structure can be represented as follows:
- Molecular Formula : C₉H₁₁B O₂
- Molecular Weight : 165.99 g/mol
The methoxy group enhances the compound's reactivity and solubility, making it a versatile reagent in various chemical transformations.
Biological Activities
Research indicates that organoboron compounds, including this compound, exhibit several biological activities:
- Antimicrobial Activity : Organoboron compounds have shown potential as antimicrobial agents. A study highlighted that certain derivatives possess antibacterial properties against resistant strains of bacteria, indicating their potential use in combating antibiotic resistance .
- Antitumor Activity : this compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, compounds derived from boronates have demonstrated the ability to induce apoptosis in cancer cells by activating pathways involving caspase-9 and PARP-1 cleavage .
- Inhibition of DNA Replication : Some studies suggest that organoboron compounds can interfere with nucleic acid replication mechanisms, similar to quinolone antibiotics which target DNA gyrase .
Comparative Analysis with Related Compounds
The following table compares this compound with other organoboron compounds regarding their structures and unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dimethyl phenylboronate | C₉H₁₁B O₂ | Simpler structure; lacks methoxy group |
| 2-Methoxyphenylboronic acid | C₉H₉B O₃ | Contains a free acid group; more reactive |
| Triisopropyl borate | C₁₂H₃₁B O₄ | More sterically hindered; used in hydroboration |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | Used in diverse coupling reactions; more stable |
Synthesis Methods
This compound can be synthesized through various methods. One common approach involves the reaction of 2-methoxyphenyl magnesium bromide with dimethyl borate:
This reaction highlights the utility of organometallic chemistry in producing boron-containing compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated several organoboron derivatives for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
- Antiproliferative Activity : In another investigation, this compound was tested against K562 and MCF-7 cancer cell lines. The compound demonstrated notable antiproliferative effects, leading to reduced cell viability and induction of apoptosis through caspase activation pathways .
Q & A
Q. What are the optimal synthetic routes for preparing Dimethyl (2-methoxyphenyl)boronate, and how can purity be ensured?
this compound can be synthesized via transesterification of boronic acids with diols under anhydrous conditions. A common approach involves reacting 2-methoxyphenylboronic acid with methanol in the presence of a dehydrating agent (e.g., MgSO₄) to drive esterification. Purity is achieved through recrystallization or chromatography. Stability during synthesis is pH-sensitive; acidic conditions may hydrolyze the ester, while basic conditions risk protodeboronation . Post-synthesis, NMR and elemental analysis are critical for verifying structural integrity, as impurities from incomplete reactions (e.g., residual diethanolamine in DABO complexes) can complicate characterization .
Q. How does hydrolysis affect this compound, and what experimental conditions mitigate this?
Boronate esters like this compound hydrolyze in aqueous media, forming boronic acids. Hydrolysis rates depend on pH, temperature, and solvent polarity. To minimize hydrolysis:
Q. What role does the 2-methoxyphenyl group play in the compound's reactivity?
The 2-methoxy substituent enhances steric and electronic effects:
- Steric hindrance stabilizes the boronate ester against nucleophilic attack.
- Electron-donating methoxy group increases Lewis acidity of boron, improving binding to diols or amines in cross-coupling reactions . This group also directs regioselectivity in Suzuki-Miyaura couplings, favoring para-substitution in aryl halides .
Advanced Research Questions
Q. How can the binding affinity of this compound toward cis-diols be enhanced for separations or sensing?
Binding affinity is pH-dependent and influenced by ligand design:
- Teamed boronate affinity : Pairing with adjacent Lewis basic groups (e.g., tertiary amines) creates a zwitterionic transition state, enabling strong binding at neutral pH .
- Multivalent interactions : Immobilizing the compound on polymer matrices (e.g., monoliths) amplifies avidity for glycoproteins or saccharides .
- Nanoconfinement : Encapsulation in mesoporous silica enhances binding kinetics and selectivity due to restricted molecular mobility .
Q. What strategies address contradictions in reported hydrolysis rates and stability of boronate esters?
Discrepancies arise from solvent systems, substituent effects, and measurement techniques. To reconcile
- Use standardized hydrolysis assays (e.g., monitoring by ¹¹B NMR or UV-Vis for boronate ester → acid conversion).
- Compare substituent effects: Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis, while bulky groups (e.g., 2-methoxy) slow it .
- Apply computational models (DFT) to predict hydrolysis pathways based on boron’s coordination state .
Q. How can this compound be integrated into self-immolative drug delivery systems?
The compound’s boronate ester serves as a H₂O₂-responsive trigger. Under oxidative conditions (e.g., tumor microenvironments), H₂O₂ oxidizes the boronate to phenol, releasing conjugated therapeutics. Key considerations:
Q. What mechanistic insights explain its selectivity in Suzuki-Miyaura cross-coupling versus competing side reactions?
Selectivity arises from:
- Transmetalation efficiency : The 2-methoxy group stabilizes the boronate-Pd intermediate, reducing protodeboronation.
- Steric control : Ortho-methoxy hinders undesired coupling at the boron-adjacent position.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve Pd catalyst turnover .
Methodological Considerations
Q. How to optimize reaction conditions for synthesizing bis(boronate) derivatives?
Use catalytic diboration with transition metals (e.g., Pt or Pd):
- Substrate scope : Allylic alcohols and alkynes yield 1,2-bis(boronates), while dienes form 1,4-products.
- Asymmetric synthesis : Chiral ligands (e.g., BINAP) induce enantioselectivity in diboration .
Q. What analytical techniques resolve ambiguities in characterizing boronate ester complexes?
- ¹¹B NMR : Distinguishes tricoordinate boron (δ ~30 ppm) from tetracoordinate (δ ~10 ppm).
- X-ray crystallography : Confirms bonding geometry, especially in ion-pair-driven assemblies .
- HRMS with soft ionization (ESI) : Avoids fragmentation seen in electron ionization, which generates unidentifiable boron-containing masses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
